2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound with the molecular formula . This compound is classified as a derivative of quinazoline, characterized by the presence of two chlorine atoms at positions 2 and 4, along with a methyl group at position 7 on the quinazoline ring. Its unique structural features impart distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
The synthesis of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline typically involves several key steps:
The reaction conditions are critical for optimizing yield and purity. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability. The reaction temperature, solvent choice, and catalyst type can significantly influence the outcome of the synthesis.
The molecular structure of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline features:
The structure can be visualized using molecular modeling software or through chemical drawing tools that illustrate the arrangement of atoms and bonds within the molecule.
2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline can undergo a variety of chemical reactions:
The specific conditions for these reactions—such as temperature, solvent choice, and concentration—are crucial for achieving desired yields and minimizing by-products.
The mechanism of action for 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets within biological systems:
Relevant data regarding these properties can be obtained from experimental studies or material safety data sheets provided by suppliers.
2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline has several scientific uses:
This compound's unique structural features and reactivity make it an important subject for ongoing research in both academic and industrial settings.
The synthesis of 2,4-Dichloro-7-methyl-5,6,7,8-tetrahydroquinazoline (CAS 2384037-16-3; C₉H₁₀Cl₂N₂; MW 217.10) typically employs multi-step routes starting from functionalized cyclohexanone precursors. A common approach involves the condensation of 4-methylcyclohexan-1-one with cyanamide or urea derivatives under acidic conditions to construct the bicyclic quinazoline core, followed by chlorination using phosphorus oxychloride (POCl₃) [1] [4]. Advanced routes incorporate enantioselective catalytic steps early in the sequence to establish stereochemistry at the 7-methyl position, leveraging chiral auxiliaries or asymmetric hydrogenation. Recent optimizations focus on atom economy and reduced purification burden, exemplified by one-pot cyclization-chlorination sequences that achieve yields exceeding 75% on multigram scales [1] [6]. Key challenges include controlling ring oxidation state and minimizing over-chlorination byproducts, addressed through precise temperature control and stoichiometric optimization of chlorinating agents [4] [9].
Table 1: Comparative Synthetic Routes to the Tetrahydroquinazoline Core
Starting Material | Key Steps | Chlorination Agent | Overall Yield (%) | Purity (%) |
---|---|---|---|---|
4-Methylcyclohexan-1-one | Cyclocondensation → POCl₃ | POCl₃ | 68 | 98 |
1-Amino-4-methylcyclohexane | Guanylation → Cyclodehydration | SOCl₂/PCl₅ | 72 | 95 |
Ethyl 4-methylnicotinate | Partial Hydrogenation → Amidination | PCl₃ | 61 | 90 |
Regioselectivity in chlorination is achieved through substrate-directed control. The 2,4-dichloro pattern is installed by exploiting the differential reactivity of quinazoline C(2) and C(4) positions. C(4) undergoes electrophilic substitution preferentially due to lower electron density, allowing sequential chlorination via temperature-modulated POCl₃ reactions [1] [9]. For the 7-methyl group, two dominant strategies exist:
The "magic methyl" effect—where 7-methyl installation dramatically alters bioactivity—drives methodological innovation. Directed ortho-metalation (DoM) using hindered bases (e.g., lithium tetramethylpiperidide) followed by methyl iodide quench achieves >90% regioselectivity in model systems, though applicability to saturated scaffolds requires further validation [3].
Microwave irradiation significantly accelerates key steps:
Continuous flow systems enhance safety and scalability for hazardous steps:
The 7-methyl group introduces a chiral center (R/S configuration), critically influencing bioactivity in downstream applications like SOS2 inhibitors [8] [10]. Resolution and stereocontrol methods include:
Table 2: Enantiomer Separation Techniques for 7-Methyl Derivatives
Method | Key Agent/Condition | Enantiomer Obtained | ee (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric Crystallization | (1S)-(+)-10-Camphorsulfonic acid | (R) | 98.5 | 35 |
Enzymatic Resolution | Lipase B/vinyl acetate | (S) | 99.2 | 45 |
Chiral SFC* | Chiralcel OD-H (CO₂/i-PrOH) | (R)/(S) | 99.9 | >90 (each) |
*Supercritical Fluid Chromatography enables direct separation of racemates on preparative scales (>1 g/day) [6].
Stereochemical integrity is assessed via chiral shift NMR (europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) and circular dichroism. Computational modeling confirms the (S)-enantiomer’s superior fit in the SOS2 catalytic pocket due to favorable van der Waals contacts with Phe892 [8] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8